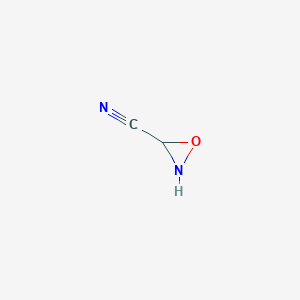

Oxaziridine-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88673-04-5 |

|---|---|

Molecular Formula |

C2H2N2O |

Molecular Weight |

70.05 g/mol |

IUPAC Name |

oxaziridine-3-carbonitrile |

InChI |

InChI=1S/C2H2N2O/c3-1-2-4-5-2/h2,4H |

InChI Key |

SFAJKDVFBBEEFH-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1NO1 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Characterization of Novel Oxaziridine-3-Carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaziridines are a versatile class of strained three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom in a ring.[1][2] Their unique structure allows for the electrophilic transfer of either oxygen or nitrogen, making them valuable reagents in organic synthesis.[1][2][3] This technical guide provides a comprehensive framework for the spectroscopic characterization of a novel subclass: oxaziridine-3-carbonitrile derivatives. Given the novelty of this scaffold, this document extrapolates from established principles of oxaziridine and nitrile chemistry to present detailed experimental protocols, expected data, and structured data presentation formats. The aim is to equip researchers with the necessary tools to unambiguously identify and characterize these promising new chemical entities.

Introduction

The oxaziridine ring's inherent strain and the presence of two electronegative heteroatoms result in a weak N-O bond, which is the source of its reactivity.[1][4] These compounds have been widely utilized as specialized reagents for various chemical transformations, including enantioselective oxidations and aminations.[1][3][5] The introduction of a carbonitrile (-C≡N) group at the 3-position of the oxaziridine ring is anticipated to modulate the electronic properties and reactivity of the heterocycle, potentially leading to new applications in medicinal chemistry and materials science.

This guide outlines the primary spectroscopic techniques essential for the structural elucidation of novel this compound derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Synthesis and Characterization Workflow

The most common route to oxaziridine synthesis involves the oxidation of a corresponding imine precursor.[6][7] For the target compounds, this would involve the synthesis of an imine bearing a nitrile group (an α-cyano imine), followed by oxidation using an appropriate agent like meta-chloroperoxybenzoic acid (mCPBA).[6] A generalized workflow for this process is depicted below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR will provide critical information about the molecular framework.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a suitable choice.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used. 2D NMR techniques like COSY, HSQC, and HMBC can be employed to confirm assignments.[8]

Expected Spectroscopic Data

The key diagnostic signals will be those associated with the oxaziridine ring and the nitrile group.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts

| Atom | Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| H-3 | ¹H | 5.0 - 5.5 | The proton on the oxaziridine ring carbon. Its chemical shift is highly diagnostic and typically appears as a singlet if there are no adjacent protons. |

| C-3 | ¹³C | 85 - 95 | The sp³-hybridized carbon of the oxaziridine ring. This downfield shift is due to the attached electronegative oxygen and nitrogen atoms. |

| -C≡N | ¹³C | 115 - 120 | The carbon of the nitrile group. This is a characteristic chemical shift for nitriles. |

| R¹, R² | ¹H, ¹³C | Variable | Chemical shifts for substituents will depend on their specific structure (e.g., alkyl, aryl). |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. The nitrile and oxaziridine moieties have distinct vibrational frequencies.

Experimental Protocol

-

Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Expected Spectroscopic Data

The presence of a sharp, strong absorption band for the nitrile group is a key confirmation of the structure.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N stretch | 2260 - 2240 | Medium to Strong, Sharp |

| Oxaziridine Ring | N-O stretch | 970 - 820 | Medium to Weak |

| Oxaziridine Ring | C-N stretch | 1250 - 1020 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and clearly observe the molecular ion. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula.

-

Data Acquisition: Acquire the mass spectrum, looking for the protonated molecular ion [M+H]⁺ in positive ion mode or the molecular ion [M]⁺•.

Expected Spectroscopic Data

The primary goal is to identify the molecular ion peak that corresponds to the calculated molecular weight of the target compound.

Table 3: Expected Mass Spectrometry Data

| Ion Type | m/z Value | Notes |

|---|---|---|

| Molecular Ion [M]⁺• | Calculated MW | The parent ion peak. May be weak with some ionization methods. |

| Protonated Ion [M+H]⁺ | Calculated MW + 1 | Often the base peak in ESI-MS. HRMS should confirm the elemental composition. |

| Fragment Ions | Variable | The strained oxaziridine ring may lead to characteristic fragmentation patterns, such as cleavage of the N-O bond or loss of the nitrile group. |

X-ray Crystallography

For definitive structural proof, single-crystal X-ray crystallography is the gold standard.[9] It provides an unambiguous three-dimensional picture of the atomic arrangement, including bond lengths, bond angles, and stereochemistry.[10]

Experimental Protocol

-

Crystal Growth: The most challenging step is growing a suitable single crystal.[9] This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound.

-

Data Collection: The crystal is mounted and placed in a beam of X-rays. As the crystal is rotated, a diffraction pattern is collected.[9][10]

-

Structure Solution and Refinement: The diffraction data is processed mathematically to generate an electron density map, from which the atomic positions are determined and refined.[9]

Expected Structural Data

This technique will confirm the presence and geometry of the three-membered ring.

Table 4: Typical Bond Lengths and Angles for Oxaziridine Rings

| Parameter | Bond/Angle | Expected Value | Notes |

|---|---|---|---|

| Bond Length | C-N | 1.45 - 1.49 Å | |

| Bond Length | N-O | 1.48 - 1.52 Å | The relatively long and weak N-O bond is a key feature. |

| Bond Length | C-O | 1.40 - 1.44 Å |

| Bond Angle | C-N-O | ~60° | Reflects the high degree of ring strain. |

Conclusion

The successful characterization of novel this compound derivatives relies on a multi-faceted spectroscopic approach. The combination of NMR spectroscopy to define the carbon-hydrogen framework, IR spectroscopy to confirm key functional groups (especially the nitrile), and mass spectrometry to establish the molecular weight and formula provides a compelling body of evidence. When obtainable, single-crystal X-ray crystallography offers unequivocal proof of structure. This guide provides the foundational protocols and expected data to aid researchers in the confident characterization of these new and potentially impactful molecules.

References

- 1. Oxaziridine - Wikipedia [en.wikipedia.org]

- 2. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

A Historical Perspective on the Discovery of Oxaziridine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the discovery and development of oxaziridine compounds. It details the seminal synthetic methodologies, key researchers, and the evolution of this important class of three-membered heterocyclic compounds. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the foundational chemistry of oxaziridines.

The Dawn of Oxaziridine Chemistry: The Mid-1950s

The mid-20th century marked the inception of oxaziridine chemistry, with several research groups independently reporting the synthesis of this novel three-membered heterocycle. These early discoveries laid the groundwork for the vast field of oxaziridine chemistry that exists today.

The Pioneering Synthesis by Emmons

In 1957, William D. Emmons of the Rohm & Haas Company published a landmark paper in the Journal of the American Chemical Society that is widely credited as the first definitive report on the synthesis of oxaziridines.[1][2] Emmons' method involved the oxidation of imines with peroxy acids, a reaction that has become a cornerstone of oxaziridine synthesis.[2]

Experimental Protocol: Emmons' Synthesis of 2-tert-Butyl-3-phenyloxaziridine

A detailed experimental protocol from Emmons' seminal work is provided below:

-

Reactants: Benzalaniline (an imine) and peracetic acid.

-

Procedure: A solution of benzalaniline in an inert solvent such as methylene chloride was treated with a solution of peracetic acid at a controlled temperature, typically around 0-10 °C.

-

Reaction Monitoring: The progress of the reaction was monitored by titrating the unreacted peroxy acid.

-

Workup and Purification: The reaction mixture was washed with a solution of sodium bisulfite to destroy excess peroxy acid, followed by washing with a dilute base to remove acetic acid. The organic layer was then dried and the solvent removed under reduced pressure. The resulting oxaziridine was purified by distillation or recrystallization.

-

Characterization: The structure of the synthesized 2-tert-butyl-3-phenyloxaziridine was confirmed by elemental analysis and infrared (IR) spectroscopy.

Concurrent Discoveries by Krimm, and Horner and Jürgens

Shortly after Emmons' publication, other researchers, including Krimm, and Horner and Jürgens, independently reported on the synthesis and properties of oxaziridine derivatives.[3] Their work corroborated the existence of this new class of compounds and further explored their reactivity.[3] Horner and Jürgens, for instance, also utilized the peroxy acid oxidation of imines.[3]

These initial reports highlighted the unusual reactivity of oxaziridines, noting that both the nitrogen and oxygen atoms could act contrary to their typical polarity.[3] This unique reactivity profile would become a central theme in the subsequent exploration of oxaziridine chemistry.

The Davis Revolution: N-Sulfonyloxaziridines

While the early work established the fundamental synthesis of N-alkyl and N-aryl oxaziridines, a significant advancement came in the late 1970s and early 1980s with the work of Franklin A. Davis and his research group. They introduced N-sulfonyloxaziridines, a class of compounds that proved to be highly stable and effective oxygen transfer reagents.[3] These are often referred to as "Davis reagents."

The development of N-sulfonyloxaziridines was a pivotal moment in the history of these heterocycles, as it greatly expanded their utility in organic synthesis, particularly in asymmetric oxidations.

Experimental Protocol: Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine

The following is a representative experimental protocol for the synthesis of a Davis reagent:

-

Starting Materials: Benzaldehyde and benzenesulfonamide are reacted to form the corresponding N-sulfonylimine.

-

Oxidation Step: The N-sulfonylimine is then oxidized using a buffered solution of potassium peroxymonosulfate (Oxone®).

-

Procedure: The N-sulfonylimine is dissolved in a suitable organic solvent, and a solution of Oxone® in water is added. The two-phase mixture is stirred vigorously at room temperature.

-

Workup and Purification: After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is then purified by recrystallization to yield the pure oxaziridine.

Summary of Key Synthetic Developments

The historical development of oxaziridine synthesis can be visualized as a progression from the initial discovery to the development of more stable and versatile reagents.

Caption: Historical timeline of key developments in oxaziridine synthesis.

Quantitative Data from Seminal Publications

The following tables summarize the quantitative data reported in the early publications on oxaziridine synthesis.

Table 1: Synthesis of N-Alkyl/Aryl Oxaziridines (Emmons, 1957)

| Imine Precursor | Peroxy Acid | Oxaziridine Product | Yield (%) | Melting Point (°C) |

| Benzalaniline | Peracetic Acid | 2-Phenyl-3-phenyloxaziridine | 65 | 52-53 |

| N-tert-Butylbenzaldimine | Peracetic Acid | 2-tert-Butyl-3-phenyloxaziridine | 75 | 36-37 |

Table 2: Synthesis of N-Sulfonyloxaziridines (Davis et al.)

| N-Sulfonylimine Precursor | Oxidizing Agent | Oxaziridine Product | Yield (%) | Melting Point (°C) |

| N-(Phenylsulfonyl)benzaldimine | Oxone® | (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine | 85-95 | 93-95 |

| N-(Camphorsulfonyl)benzaldimine | Oxone® | (+)-(Camphorsulfonyl)oxaziridine | >90 | 168-170 |

Experimental Workflow for Oxaziridine Synthesis

The general experimental workflow for the synthesis of oxaziridines via imine oxidation can be illustrated as follows:

Caption: General experimental workflow for oxaziridine synthesis.

Challenges in Early Oxaziridine Synthesis

The initial synthesis and characterization of oxaziridines were not without challenges. Early researchers faced several hurdles:

-

Stability: N-alkyl and N-aryl oxaziridines were often found to be thermally labile and sensitive to acidic conditions. This made their isolation and purification challenging.

-

Purification: The purification of liquid oxaziridines by distillation was often difficult due to their thermal instability.

-

Characterization: As a new class of compounds, establishing their structure unequivocally required careful and thorough spectroscopic and chemical analysis. The three-membered ring is strained, leading to unique spectroscopic signatures that had to be interpreted for the first time.

-

Control of Stereochemistry: For oxaziridines with a stereocenter at the carbon and/or nitrogen atom, controlling the stereochemical outcome of the synthesis was a significant challenge in the early days.

The development of N-sulfonyloxaziridines by Davis and his group addressed some of these challenges, particularly with regard to stability, making oxaziridines more accessible and reliable reagents for organic synthesis.

Conclusion

The discovery of oxaziridines in the mid-1950s by pioneering chemists like Emmons, Krimm, and Horner and Jürgens opened up a new chapter in heterocyclic chemistry. The subsequent development of stable and versatile N-sulfonyloxaziridines by Franklin A. Davis and his coworkers dramatically expanded the synthetic utility of these compounds. From their initial characterization as a chemical curiosity, oxaziridines have evolved into indispensable reagents in modern organic synthesis, particularly in the realm of asymmetric oxidations and as precursors for various nitrogen-containing molecules. This historical perspective provides a foundation for understanding the fundamental principles of oxaziridine chemistry and appreciates the key discoveries that have shaped this important field.

References

Computational Modeling of Oxaziridine Reactivity: A Technical Guide for Researchers

Abstract

Oxaziridines are a versatile class of three-membered heterocyclic compounds that serve as valuable reagents in modern organic synthesis, primarily as electrophilic oxygen and nitrogen transfer agents. Their reactivity is governed by the inherent strain of the three-membered ring and the nature of the substituents on the carbon and nitrogen atoms. This technical guide provides an in-depth exploration of the computational modeling of oxaziridine reactivity, with a particular focus on the influence of electron-withdrawing substituents, exemplified by the hypothetical oxaziridine-3-carbonitrile. This document is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand and predict the behavior of these powerful synthetic intermediates.

Introduction to Oxaziridine Reactivity

Oxaziridines are characterized by a strained three-membered ring containing carbon, nitrogen, and oxygen. This ring strain, coupled with a weak N-O bond, is the primary driver of their reactivity.[1] They are most commonly employed as electrophilic sources of oxygen or nitrogen.[2][3] The reaction pathway—whether oxygen or nitrogen transfer occurs—is largely dictated by the substituents on the oxaziridine ring.[4]

Electron-withdrawing groups (EWGs) on the nitrogen or carbon atoms significantly enhance the electrophilicity of the oxaziridine and, consequently, its reactivity as an atom transfer agent.[2][3] For instance, N-sulfonyloxaziridines (Davis reagents) and perfluorinated oxaziridines are highly effective oxygen transfer reagents due to the presence of potent EWGs.[1][2] A carbonitrile group at the 3-position is expected to have a similar activating effect, making this compound a potentially potent and selective reagent.

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of oxaziridine reactions.[2][5] These studies provide valuable insights into transition state geometries, activation energies, and the influence of substituents and solvents on reaction outcomes.

Computational Methodologies

The computational investigation of oxaziridine reactivity typically employs quantum mechanical methods to map out the potential energy surface of a given reaction.

Density Functional Theory (DFT)

DFT is the most common computational method for studying oxaziridine chemistry due to its favorable balance of accuracy and computational cost.[6]

-

Functionals: A variety of density functionals have been successfully applied to the study of oxaziridines. The choice of functional can impact the calculated activation barriers and reaction energies. Commonly used functionals include:

-

Basis Sets: The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. For oxaziridine systems, Pople-style basis sets are frequently used, often with the addition of polarization and diffuse functions to accurately describe the electronic structure of the strained ring and transition states.

-

6-31G(d,p): A popular double-zeta basis set with polarization functions on heavy atoms and hydrogens.

-

6-311++G(2d,2p): A larger, triple-zeta basis set with diffuse functions and multiple polarization functions, offering higher accuracy.[8]

-

Solvation Models

To account for the influence of the solvent on the reaction, implicit solvation models are commonly used. The Polarizable Continuum Model (PCM) is a popular choice, where the solvent is treated as a continuous dielectric medium.

Transition State Searching and Verification

Identifying the transition state (TS) is crucial for understanding the reaction mechanism and calculating the activation energy. This is typically achieved using optimization algorithms like the Berny algorithm. Once a stationary point is located, a frequency calculation must be performed to verify its nature. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Key Reaction Pathways and Their Computational Analysis

Computational studies have provided detailed mechanistic insights into the primary reaction pathways of oxaziridines.

Oxygen Transfer

Oxygen transfer is a hallmark reaction of electrophilic oxaziridines, particularly those bearing EWGs.[3] Computational studies on the epoxidation of alkenes by N-sulfonyloxaziridines have shown that the reaction proceeds through a concerted, asynchronous transition state.[2]

Figure 1: Generalized workflow for the computational analysis of oxygen transfer from an oxaziridine to an alkene.

Nitrogen Transfer

Oxaziridines with smaller N-substituents can act as electrophilic aminating agents.[4] A computational study on the reaction of an oxaziridine with methionine revealed that both N-transfer (imidization) and O-transfer (oxidation) pathways are concerted.[6][8] The chemoselectivity is primarily governed by the interaction energy in the transition state.[6]

Figure 2: Competing N-transfer and O-transfer pathways in oxaziridine reactions.

Rearrangements

Oxaziridines can undergo rearrangement reactions, for instance, to form nitrones or lactams, which can be initiated by light or a single electron transfer reagent.[1] Computational modeling can be employed to investigate the radical mechanisms of these transformations and to predict the stereochemical outcomes, which are often governed by stereoelectronic effects.[1]

Influence of Substituents on Reactivity: The Case of the 3-Cyano Group

While no specific computational or experimental studies on this compound have been reported, the well-established principles of oxaziridine chemistry allow for robust predictions of its reactivity. The cyano group is a strong electron-withdrawing group through both induction and resonance. Its presence at the 3-position of the oxaziridine ring is expected to have a profound impact on the molecule's properties and reactivity.

-

Increased Electrophilicity: The cyano group will significantly increase the electrophilicity of the oxygen atom, making this compound a potent oxygen transfer agent, likely more reactive than standard N-sulfonyloxaziridines.[2][3]

-

Stabilization of the Transition State: In oxygen transfer reactions, there is a buildup of negative charge on the nitrogen atom in the transition state.[2] An electron-withdrawing 3-cyano group would stabilize the corresponding imine byproduct, thereby lowering the activation energy of the oxygen transfer process.

-

Nitrogen Inversion Barrier: N-acyl groups are known to lower the barrier to nitrogen inversion in oxaziridines.[2] A 3-cyano group would likely have a similar, if not more pronounced, effect.

The following table summarizes calculated energy barriers for processes in different oxaziridine systems from the literature, providing a comparative context for the expected high reactivity of a 3-cyano substituted oxaziridine.

| Oxaziridine System | Process | Computational Method | Calculated Barrier (kcal/mol) |

| N-alkyloxaziridine | Nitrogen Inversion | Not Specified | 25–32 |

| N-acyloxaziridine | Nitrogen Inversion | Not Specified | 10.3 |

| N-Boc-oxaziridine | Nitrogen Inversion | Not Specified | ~18 |

| Oxaziridine (Methionine reaction) | syn/anti Isomerization | Not Specified | 20.2 |

Experimental Protocols for Validation

Computational predictions should ideally be validated by experimental data. The following section outlines hypothetical experimental protocols for the synthesis and kinetic analysis of a novel oxaziridine like this compound.

Synthesis of this compound

The synthesis would likely proceed via the oxidation of the corresponding imine, 2-iminoacetonitrile.

Figure 3: Proposed synthetic workflow for this compound.

-

Synthesis of 2-Iminoacetonitrile: The precursor imine could be synthesized from glycolonitrile via a suitable chemical transformation.

-

Oxidation: The imine would be dissolved in a suitable solvent (e.g., dichloromethane) and cooled to 0 °C. A solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), would be added dropwise. The reaction progress would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture would be washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer would be dried and the solvent removed under reduced pressure. The crude product would be purified by column chromatography.

Kinetic Studies

To quantify the reactivity of this compound and compare it to computational predictions, kinetic studies of a model oxygen transfer reaction (e.g., the oxidation of a sulfide to a sulfoxide) could be performed.

-

Reaction Setup: The oxaziridine and the sulfide substrate would be dissolved in a suitable solvent (e.g., acetonitrile) in a temperature-controlled vessel.

-

Monitoring: The reaction would be monitored over time by taking aliquots and analyzing them by a suitable technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the concentrations of reactants and products.

-

Data Analysis: The rate constants would be determined by fitting the concentration-time data to the appropriate rate law. By performing the reaction at different temperatures, the activation parameters (enthalpy and entropy of activation) could be determined from an Eyring plot, providing a direct comparison with the computationally derived activation energy.

Conclusion

Computational modeling is a powerful tool for understanding and predicting the reactivity of oxaziridines. By leveraging DFT and other computational methods, researchers can gain detailed insights into reaction mechanisms, transition state structures, and the influence of substituents. While there is a lack of specific research on this compound, established principles of physical organic chemistry, supported by a wealth of computational studies on other oxaziridines, strongly suggest that it would be a highly reactive and valuable synthetic reagent. The synergy between computational prediction and experimental validation will continue to drive innovation in the design and application of this important class of molecules.

References

- 1. Oxaziridine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Density Functional Theory Studies of Azirinyl and Oxiranyl Functionalized Isoindigo and (3Z,3’Z)-3,3’-(ethane-1,2-diylidene)bis(indolin-2-one) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Trends in Diaziridine Formation and Transformation (a Review) [mdpi.com]

- 8. researchgate.net [researchgate.net]

Unraveling the Thermal Behavior of Oxaziridine-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaziridine-3-carbonitrile, a strained three-membered heterocyclic compound, holds potential in various synthetic applications due to its unique reactivity. However, its inherent ring strain raises significant questions regarding its thermal stability and decomposition pathways. This technical guide provides a comprehensive overview of the current understanding of the thermal behavior of oxaziridines, with a specific focus on the anticipated influence of the 3-cyano substituent. While direct experimental data for this compound remains scarce in publicly available literature, this document synthesizes existing knowledge on related structures to predict its stability and decomposition mechanisms. Furthermore, it outlines detailed experimental protocols for conducting thermal analysis and proposes potential decomposition pathways based on established principles of oxaziridine chemistry.

Introduction to Oxaziridine Stability

Oxaziridines are characterized by a three-membered ring containing carbon, nitrogen, and oxygen. This configuration results in significant ring strain, rendering them susceptible to thermal and photochemical decomposition. The stability of an oxaziridine is intricately linked to the nature of the substituents on the carbon and nitrogen atoms. Generally, electron-withdrawing groups on the nitrogen atom tend to stabilize the N-O bond, while substituents on the carbon can influence the decomposition pathway.

The presence of a cyano group at the 3-position of the oxaziridine ring is expected to significantly impact its electronic properties and, consequently, its thermal stability. The electron-withdrawing nature of the nitrile functionality could potentially influence the bond dissociation energies within the ring, dictating the preferred decomposition routes.

Predicted Thermal Stability and Decomposition Pathways

While specific quantitative data for this compound is not available, we can extrapolate from the broader class of oxaziridines and related cyano-substituted heterocycles.

General Decomposition Mechanisms of Oxaziridines

The thermal decomposition of oxaziridines typically proceeds through one of two primary pathways, initiated by the cleavage of the weakest bond in the strained ring:

-

N-O Bond Cleavage: This is often the most facile decomposition route, leading to the formation of a diradical intermediate. This intermediate can then undergo further reactions, such as rearrangement to form amides or fragmentation.

-

C-O Bond Cleavage: Cleavage of the carbon-oxygen bond can lead to the formation of a nitrone. This pathway is influenced by the substituents on the carbon and nitrogen atoms.

Influence of the 3-Cyano Group

The electron-withdrawing cyano group at the C3 position is anticipated to influence the stability and decomposition of the oxaziridine ring in several ways:

-

Stabilization of the C-C bond: The nitrile group may strengthen the bond between the carbon of the ring and any substituent.

-

Influence on Radical Intermediates: Should N-O bond cleavage occur, the cyano group would be adjacent to the carbon-centered radical, potentially influencing its reactivity and subsequent rearrangement pathways.

-

Activation towards Nucleophilic Attack: The electron-deficient nature of the carbon atom at the 3-position could make it more susceptible to nucleophilic attack, which might represent an alternative decomposition pathway under certain conditions.

Potential Decomposition Pathways of this compound

Based on these principles, the following decomposition pathways for this compound can be proposed:

A Technical Guide to Quantum Mechanical Calculations of Oxaziridine Ring Strain

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the quantum mechanical approaches used to study the significant ring strain inherent in the oxaziridine three-membered ring. The high ring strain, a consequence of its small bond angles and the presence of two electronegative heteroatoms, is a defining feature of oxaziridine's structure and reactivity, making it a potent oxygen-transfer agent in chemical synthesis. Understanding and accurately quantifying this strain is crucial for predicting the stability, reactivity, and spectroscopic properties of oxaziridine derivatives, which are valuable intermediates in medicinal chemistry and drug development.

Theoretical Framework for Calculating Ring Strain

The quantification of ring strain in cyclic molecules like oxaziridine is primarily achieved through computational quantum mechanical methods. The strain energy (SE) is not a direct observable but is typically determined by comparing the energy of the cyclic molecule to a strain-free acyclic reference. The most common and reliable methods involve the use of isodesmic and homodesmotic reactions. These hypothetical reactions are constructed such that the number and types of bonds are conserved on both the reactant and product sides, which facilitates the cancellation of systematic errors in the quantum chemical calculations.

Several levels of theory are employed for these calculations, with the choice representing a trade-off between computational cost and accuracy:

-

Ab initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are highly accurate but computationally intensive. They are often used to benchmark results obtained from more cost-effective methods.

-

Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP and M06-2X, have become the workhorse for these types of calculations. They offer a good balance of accuracy and computational efficiency, making them suitable for studying larger, substituted oxaziridine systems.

-

Basis Sets: The choice of basis set, which describes the atomic orbitals, is also critical. Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used. Larger basis sets with polarization and diffuse functions generally lead to more accurate results.

Quantitative Analysis of Oxaziridine Ring Strain

The strain energy of the parent oxaziridine molecule has been a subject of numerous computational studies. The data below summarizes the calculated strain energies and key geometric parameters from various levels of theory, providing a comparative overview.

Table 1: Calculated Strain Energies (SE) for the Parent Oxaziridine Molecule

| Level of Theory | Basis Set | Strain Energy (kcal/mol) | Reference |

| B3LYP | 6-31G | 25.5 | |

| B3LYP | 6-311+G(d,p) | 26.2 | |

| MP2 | 6-31G | 27.8 | |

| MP2 | aug-cc-pVTZ | 28.5 | |

| G3(MP2) | --- | 26.9 | |

| CBS-QB3 | --- | 26.7 |

Table 2: Computed vs. Experimental Geometric Parameters of Oxaziridine

| Parameter | B3LYP/6-31G | MP2/6-31G | Experimental (Microwave Spectroscopy) |

| Bond Lengths (Å) | |||

| N-O | 1.489 | 1.463 | 1.451 |

| C-N | 1.465 | 1.458 | 1.457 |

| C-O | 1.412 | 1.409 | 1.403 |

| **Bond Angles (°) ** | |||

| C-N-O | 61.3 | 62.4 | 63.3 |

| N-O-C | 65.2 | 65.9 | 65.5 |

| N-C-O | 53.5 | 51.7 | 51.2 |

Methodologies and Protocols

A standard workflow for calculating the strain energy of an oxaziridine derivative using an isodesmic reaction is outlined below. This protocol ensures that the calculated energy is a reliable measure of the ring strain.

Detailed Steps:

-

Structure Definition: The 3D coordinates of the oxaziridine molecule and all molecules in the chosen isodesmic reaction are defined. An example of an isodesmic reaction for the parent oxaziridine is: Oxaziridine + CH3-NH-CH3 + CH3-O-CH3 → H2C(OCH3)(NHCH3) + H2C=O + H2C=NH

-

Geometry Optimization: The geometry of each molecule is optimized to find the lowest energy conformation. This is typically done using a DFT method with a reasonably sized basis set.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometries to ensure that they represent true energy minima (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energy (ZPVE).

-

Single-Point Energy: To improve accuracy, a single-point energy calculation is often performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Energy Extraction: The electronic energies and ZPVEs for all reactants and products are extracted from the calculation output files.

-

Strain Energy Calculation: The strain energy is calculated as the difference between the sum of the energies of the products and the sum of the energies of the reactants.

Experimental validation of computed geometries is crucial. For stable, crystalline oxaziridine derivatives, single-crystal X-ray diffraction is the gold standard for determining solid-state structure.

Summarized Methodology:

-

Crystal Growth: High-quality single crystals of the oxaziridine derivative are grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to reduce thermal motion. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to yield the final atomic positions, bond lengths, and bond angles.

-

Comparison: The experimentally determined geometric parameters are then compared to the computationally predicted values to assess the accuracy of the theoretical methods.

Reactivity and Mechanistic Pathways

The high ring strain of oxaziridines makes them effective oxygen-transfer agents, for instance, in the epoxidation of alkenes. The reaction proceeds through a concerted mechanism involving a transition state where the oxygen atom is transferred from the oxaziridine to the alkene.

The Enduring Versatility of Oxaziridines: A Comprehensive Review of their Chemistry and Application in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxaziridine ring, a seemingly simple three-membered heterocycle containing nitrogen, oxygen, and carbon, has proven to be a powerhouse of reactivity in organic synthesis. First reported in the mid-20th century, these strained ring systems have evolved from chemical curiosities to indispensable tools for the selective transfer of both oxygen and nitrogen atoms. Their unique electronic properties and the tunability of their reactivity through substituent effects have cemented their role in asymmetric synthesis, the construction of complex natural products, and the development of novel pharmaceuticals. This guide provides a comprehensive overview of oxaziridine chemistry, detailing their synthesis, reactivity, and applications, with a focus on quantitative data and detailed experimental protocols for key transformations.

Core Principles of Oxaziridine Chemistry

The reactivity of oxaziridines stems from the inherent strain of the three-membered ring and the weak N-O bond. A key feature is their ability to act as electrophilic sources of both oxygen and nitrogen, a duality controlled by the nature of the substituent on the nitrogen atom.[1] Generally, electron-withdrawing groups on the nitrogen, such as a sulfonyl group, favor electrophilic oxygen transfer, while smaller, less sterically demanding substituents on nitrogen can lead to electrophilic nitrogen transfer.[2]

A significant characteristic of many oxaziridines is the high energy barrier to nitrogen inversion, ranging from 100 to 130 kJ/mol.[1] This allows for the existence of stable, chiral nitrogen centers, a feature that has been extensively exploited in asymmetric synthesis.

Synthesis of Oxaziridines

The construction of the oxaziridine ring can be broadly categorized into two primary approaches: the oxidation of imines and the amination of carbonyl compounds.

Oxidation of Imines

The most prevalent method for synthesizing N-H, N-alkyl, and N-aryl oxaziridines is the oxidation of the corresponding imines, typically with a peracid such as meta-chloroperbenzoic acid (m-CPBA).[3] Chiral oxaziridines can be accessed through the oxidation of chiral imines or the use of chiral peracids, inducing asymmetry in the final product.[1][4]

General Experimental Protocol for Oxaziridine Synthesis from an Imine:

To a solution of the imine (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C is added a solution of m-CPBA (1.1-1.5 equiv) in CH₂Cl₂ dropwise. The reaction mixture is stirred at 0 °C to room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a reducing agent (e.g., aqueous sodium thiosulfate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

N-Sulfonyloxaziridines (Davis' Oxaziridines)

N-Sulfonyloxaziridines, commonly known as Davis' oxaziridines, are a highly stable and widely utilized class of reagents, primarily for electrophilic oxygen transfer.[5] They are typically prepared by the oxidation of the corresponding N-sulfonylimines. While traditional methods employ oxidants like m-CPBA or Oxone®, a more recent, environmentally benign protocol utilizes sodium hypochlorite.[5][6]

Detailed Experimental Protocol for the Synthesis of a Davis' Oxaziridine using Sodium Hypochlorite: [7]

To a stirred solution of the N-sulfonylimine (1.0 equiv) in acetonitrile (MeCN) at 0 °C is added an aqueous solution of sodium hypochlorite (NaOCl, ~6.0 equiv) with the pH adjusted to 13 with a suitable buffer (e.g., KCl-NaOH). The mixture is allowed to warm to room temperature and stirred for approximately 30 minutes. Water is then added, and the mixture is extracted with an organic solvent such as ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the N-sulfonyloxaziridine, which can often be purified by recrystallization.

Perfluorinated Oxaziridines

Perfluoroalkyloxaziridines exhibit reactivity more akin to dioxiranes and are particularly effective for the hydroxylation of C-H bonds.[1] Their synthesis involves the oxidation of a perfluorinated imine, which can be prepared from a perfluorinated amine precursor.[3]

Synthesis of Perfluoro-cis-2,3-dialkyloxaziridines: [3]

The synthesis typically begins with the conversion of a perfluorinated trialkylamine to a perfluoroimine using a strong Lewis acid like antimony pentafluoride (SbF₅). The resulting perfluorinated imine is then oxidized with an acid-free solution of m-CPBA to yield the perfluoro-cis-2,3-dialkyloxaziridine.

Key Reactions and Applications

The synthetic utility of oxaziridines is vast, with applications ranging from simple oxidations to complex, stereoselective transformations.

Oxygen Transfer Reactions

Arguably the most well-known application of N-sulfonyloxaziridines is the α-hydroxylation of ketone and ester enolates to produce α-hydroxy carbonyl compounds.[8][9] This reaction, known as the Davis oxidation, proceeds via an SN2 mechanism where the enolate attacks the electrophilic oxygen of the oxaziridine.[10] The use of chiral auxiliaries on the enolate or chiral camphorsulfonyloxaziridine derivatives allows for highly diastereoselective or enantioselective hydroxylations.[2] This transformation has been a cornerstone in the total synthesis of numerous complex natural products, including Taxol.[2]

Experimental Protocol for the α-Hydroxylation of a Ketone:

To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) in an anhydrous solvent like tetrahydrofuran (THF) at -78 °C is added a solution of the ketone (1.0 equiv) in THF dropwise. The resulting enolate solution is stirred at -78 °C for a specified time (e.g., 30-60 minutes). A solution of a Davis' oxaziridine (e.g., 2-(phenylsulfonyl)-3-phenyloxaziridine, 1.1-1.2 equiv) in THF is then added. The reaction is stirred at -78 °C until completion as monitored by TLC. The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Table 1: Quantitative Data for the α-Hydroxylation of Carbonyl Compounds

| Substrate | Base | Oxaziridine | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Yield (%) | Reference |

| Propiophenone | LDA | 2-(Phenylsulfonyl)-3-phenyloxaziridine | - | 85 | [11] |

| (S)-4-Benzyl-2-oxazolidinone derivative | NaHMDS | (+)-Camphorsulfonyloxaziridine | 99:1 dr | 88 | [2] |

| Cyclohexanone | KHMDS | (-)-Camphorsulfonyloxaziridine | 88% ee | 75 | [12] |

Oxaziridines, particularly N-sulfonyloxaziridines at elevated temperatures, can serve as effective reagents for the epoxidation of alkenes.[3][10] Chiral oxaziridines have been employed to achieve enantioselective epoxidations.[13]

Nitrogen Transfer Reactions (Amination)

When the nitrogen substituent of the oxaziridine is small (e.g., H, alkyl, or Boc), the nitrogen atom can act as the electrophilic center, enabling the amination of a variety of nucleophiles.[2][5]

Oxaziridines can aminate primary and secondary amines to form hydrazines, alcohols to form hydroxylamines, and thiols to form thiohydroxylamines.[2][8] N-(tert-Butoxycarbonyl)oxaziridines are particularly useful as they transfer a protected nitrogen group.[5]

Experimental Protocol for the Amination of a Primary Amine: [8]

To a solution of the primary amine (1.0 equiv) in a suitable solvent is added a solution of a diethylketomalonate-derived N-Boc-oxaziridine (1.1-1.2 equiv). The reaction is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the resulting crude product is purified by chromatography to afford the corresponding N-Boc protected hydrazine.

Table 2: Yields for the Amination of Primary Amines with a Diethylketomalonate-derived N-Boc-oxaziridine [8]

| Amine | Yield of N-Boc Hydrazine (%) |

| Aniline | 95 |

| Benzylamine | 92 |

| Cyclohexylamine | 85 |

Enolates and organometallic reagents can also be aminated using suitable oxaziridines, providing a route to α-amino ketones and protected primary amines, respectively.[5]

Rearrangement Reactions

Oxaziridines can undergo rearrangement reactions when subjected to photochemical or thermal conditions, or in the presence of a single-electron transfer (SET) reagent like Cu(I).[2] These rearrangements often proceed through a radical mechanism and can lead to the formation of lactams via ring expansion of spirocyclic oxaziridines.[2] The stereochemistry of the migrating group is often controlled by stereoelectronic effects, where the group trans to the lone pair on the nitrogen migrates preferentially.[2]

Experimental Protocol for the Photochemical Rearrangement of an Oxaziridine: [14]

A solution of the oxaziridine in a suitable solvent (e.g., benzene or acetonitrile) is placed in a photochemical reactor. The solution is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a specific wavelength. The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the product is purified by chromatography.

Copper-Catalyzed C-H Bond Oxidation

A more recent development in oxaziridine chemistry is their use in copper-catalyzed C-H bond oxidation.[15][16] The proposed mechanism involves a single-electron transfer from the copper(I) catalyst to the oxaziridine, generating a copper(II)-bound radical anion. This species then abstracts a hydrogen atom, and the resulting radical collapses to the product, regenerating the copper(I) catalyst.[16]

Visualizing Oxaziridine Chemistry: Pathways and Mechanisms

To better illustrate the core transformations of oxaziridines, the following diagrams, generated using the DOT language, depict key synthetic pathways and reaction mechanisms.

Caption: General synthetic routes to oxaziridines.

Caption: Mechanism of the Davis Oxidation.

References

- 1. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 2. Oxaziridine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxaziridine synthesis by asymmetric induction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 8. Oxaziridine-mediated amination of primary amines: scope and application to a one-pot pyrazole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Davis Oxidation [organic-chemistry.org]

- 10. Davis oxidation - Wikipedia [en.wikipedia.org]

- 11. 2-(Phenylsulfonyl)-3-phenyloxaziridine, Davis Reagent [organic-chemistry.org]

- 12. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Copper-catalyzed oxaziridine-mediated oxidation of C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Exploring the Synthetic Frontier: A Technical Guide to the Potential of Oxaziridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaziridines are a versatile class of three-membered heterocyclic compounds renowned for their utility as electrophilic oxygen and nitrogen transfer agents in modern organic synthesis. Their applications span from the asymmetric hydroxylation of enolates to the amination of nucleophiles, playing crucial roles in the synthesis of complex natural products and pharmaceutically active molecules. This technical guide provides an in-depth overview of the established synthetic applications of oxaziridines, serving as a foundational framework for exploring novel derivatives. While the specific compound oxaziridine-3-carbonitrile is not documented in current chemical literature, this paper extrapolates from known principles to hypothesize its potential synthesis, unique reactivity, and prospective applications, particularly in the realm of drug discovery. Detailed experimental protocols for the synthesis and key reactions of common oxaziridines are provided, alongside structured data and mechanistic diagrams, to empower researchers to venture into this uncharted chemical space.

Introduction to Oxaziridine Chemistry

Oxaziridines, first discovered in the 1950s, are strained three-membered rings containing carbon, nitrogen, and oxygen.[1] This strained ring system and the weak N-O bond are the sources of their unique reactivity. The chemical behavior of an oxaziridine is largely dictated by the nature of the substituent on the nitrogen atom.

-

N-Sulfonyl and N-Acyl Oxaziridines (e.g., Davis Reagents): These are powerful and stable electrophilic oxygen transfer agents due to the electron-withdrawing group on the nitrogen, which enhances the electrophilicity of the oxygen atom.[2] They are widely used for oxidations.

-

N-Alkyl and N-H Oxaziridines: With less electron-withdrawing substituents, the nitrogen atom can act as an electrophilic center, enabling nitrogen transfer reactions (amination).[2]

-

Perfluorinated Oxaziridines: These exhibit high reactivity, akin to dioxiranes, and are capable of hydroxylating even unactivated C-H bonds with high selectivity.[1]

The stability of the nitrogen center to inversion allows for the existence of chirality at the nitrogen atom, which has been exploited in asymmetric synthesis.[1]

General Synthesis of Oxaziridines

The most prevalent method for synthesizing oxaziridines is the oxidation of the corresponding imine. The choice of oxidant and reaction conditions can be tailored to the specific imine substrate.

Oxidation of Imines with Peroxy Acids

The classical approach involves the oxidation of an imine using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA).

This protocol is adapted from established literature procedures for the synthesis of Davis-type reagents.

-

Imine Formation:

-

To a solution of benzenesulfonamide (1.0 eq) and freshly distilled benzaldehyde (1.0 eq) in dry toluene, add powdered 5Å molecular sieves and a catalytic amount of Amberlyst 15 ion-exchange resin.

-

Heat the mixture to reflux, with azeotropic removal of water, until the reaction is complete (typically 16 hours), as monitored by TLC.

-

Cool the reaction mixture, filter off the sieves and resin, and concentrate the filtrate under reduced pressure to yield the N-benzylidenebenzenesulfonamide, which can be used without further purification.

-

-

Oxaziridination:

-

Dissolve the N-benzylidenebenzenesulfonamide (1.0 eq) in chloroform in a three-necked flask equipped with a mechanical stirrer and an addition funnel.

-

Add a saturated aqueous solution of sodium bicarbonate and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.1 eq).

-

Cool the vigorously stirred mixture to 0-5 °C in an ice bath.

-

Add a solution of 85% m-CPBA (1.1 eq) in chloroform dropwise via the addition funnel over 1 hour.

-

Stir for an additional hour at 0-5 °C.

-

Separate the organic layer and wash successively with cold water, 10% aqueous sodium sulfite, water, and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure (bath temperature <40 °C).

-

The crude product can be purified by trituration with ether/pentane or by recrystallization to yield the pure oxaziridine.

-

Alternative Oxidation Systems

To avoid the potential hazards and side reactions associated with peroxy acids, other oxidation systems have been developed.

| Oxidant System | Substrate Scope | Advantages | Reference |

| Trichloroacetonitrile / H₂O₂ | N-Alkyl, N-Sulfonyl, N-Phosphinoyl imines | Cost-effective, good stereoselectivity and yields. | [3] |

| Sodium Hypochlorite (NaOCl) | N-Sulfonylimines | Inexpensive, environmentally friendly, high reproducibility. | |

| Oxone® (potassium peroxymonosulfate) | N-Boc imines | Effective for electron-deficient imines. | |

| Urea-Hydrogen Peroxide (UHP) / Maleic Anhydride | N-Alkyl imines | Solid, stable source of hydrogen peroxide. |

Established Synthetic Applications

Oxygen Transfer Reactions

N-Sulfonyloxaziridines are premier reagents for a variety of oxygenation reactions.

-

α-Hydroxylation of Enolates: A cornerstone reaction in the synthesis of complex molecules, including in the total syntheses of Taxol.

-

Epoxidation of Alkenes: Can be used to form epoxides from electron-rich or electron-deficient alkenes.

-

Oxidation of Sulfides: Provides a reliable method for the synthesis of sulfoxides, and can be performed enantioselectively using chiral oxaziridines.

-

Hydroxylation of C-H Bonds: Perfluorinated oxaziridines can hydroxylate tertiary C-H bonds with high regio- and stereoselectivity.[1]

Diagram: General Oxygen Transfer Mechanism

Caption: SN2-type oxygen transfer from an oxaziridine to a nucleophile.

Nitrogen Transfer Reactions

Oxaziridines with small N-substituents (e.g., N-H, N-Boc) can serve as electrophilic aminating agents.

-

Amination of C-Nucleophiles: Enolates and organometallic reagents can be aminated, providing a route to α-amino ketones and protected primary amines.

-

Amination of N-Nucleophiles: This reaction is valuable for the synthesis of hydrazines and related structures.

-

Amination of S-Nucleophiles: Sulfides can be converted to sulfilimines.

Diagram: General Nitrogen Transfer Mechanism

Caption: SN2-type nitrogen transfer from an oxaziridine to a nucleophile.

The Unexplored Potential of this compound

The introduction of a carbonitrile (cyano) group at the C-3 position of the oxaziridine ring is anticipated to profoundly influence its properties and reactivity. While no synthesis or application of this specific molecule has been reported, we can postulate its behavior based on fundamental chemical principles.

Postulated Synthesis

The synthesis of this compound would presumably follow the general imine oxidation pathway. The required precursor would be an iminoacetonitrile .

Diagram: Proposed Synthesis of this compound

Caption: Hypothetical synthesis via oxidation of an iminoacetonitrile.

Synthetic Challenges: The primary challenge would be the stability of the iminoacetonitrile precursor. The strong electron-withdrawing nature of the cyano group could render the imine carbon highly electrophilic and susceptible to decomposition or polymerization, potentially complicating its isolation and subsequent oxidation.

Hypothesized Reactivity and Applications

The C-3 cyano group would act as a powerful electron-withdrawing group, significantly impacting the electronic properties of the oxaziridine ring.

-

Enhanced Oxygen Transfer: The electron-withdrawing cyano group would likely make the oxaziridine ring more electron-deficient, potentially enhancing its capability as an oxygen transfer agent, similar to N-sulfonyl oxaziridines. This could lead to more reactive or selective hydroxylating or epoxidizing agents.

-

Novel Rearrangements: The presence of the nitrile could open up unique rearrangement pathways upon thermal or photochemical activation. Cleavage of the N-O bond could lead to intermediates where the nitrile group participates in subsequent cyclization or fragmentation reactions, providing access to novel heterocyclic scaffolds.

-

Precursors to Functionalized Heterocycles: this compound could serve as a valuable building block. For instance, reaction with nucleophiles could potentially lead to ring-opening followed by cyclization involving the nitrile, forming unique five-membered rings like substituted imidazolines or oxazolines.

-

Applications in Drug Development:

-

Covalent Modifiers: A recent patent highlighted the use of oxaziridines to target methionine residues in proteins for drug discovery. An this compound derivative could offer tuned reactivity and selectivity for specific protein targets, such as kinases, by modifying the electronic nature of the "warhead."

-

Bioisostere for Carbonyls: The oxaziridine ring can be considered a masked carbonyl. The addition of a nitrile offers another functional handle for modifying solubility, polarity, and metabolic stability in drug candidates.

-

Future Directions and Conclusion

The field of oxaziridine chemistry, while mature, still holds significant potential for discovery. The exploration of novel derivatives, such as the hypothetical this compound, represents a compelling research direction. The strong electronic influence of the cyano group promises to unlock new reactivity patterns and synthetic applications.

This guide has provided a comprehensive overview of the established synthesis and utility of oxaziridines, offering a solid foundation for researchers. The detailed protocols and mechanistic frameworks are intended to serve as a starting point for the rational design and investigation of next-generation oxaziridine reagents. The successful synthesis of this compound would mark a significant advancement, providing a new tool for organic synthesis and a novel scaffold for the development of therapeutic agents. Researchers in both academia and industry are encouraged to pursue this promising and unexplored area of chemical science.

References

An In-depth Technical Guide to the Synthesis and Properties of Substituted Oxaziridine-3-carbonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaziridine-3-carbonitrile analogs represent a unique class of strained heterocyclic compounds with potential applications in medicinal chemistry and drug development. The presence of the reactive oxaziridine ring, coupled with the electron-withdrawing nitrile group, imparts distinct chemical properties that are of significant interest for the synthesis of novel molecular entities. This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of substituted this compound analogs, drawing parallels with the well-studied cyanoaziridine derivative, imexon. Detailed experimental protocols, quantitative data, and proposed mechanisms of action are presented to serve as a valuable resource for researchers in the field.

Introduction

Oxaziridines are three-membered heterocyclic compounds containing an oxygen, a nitrogen, and a carbon atom in a strained ring. This inherent ring strain, combined with the weak N-O bond, makes them versatile reagents in organic synthesis, capable of acting as both oxygen and nitrogen transfer agents. The introduction of a carbonitrile (cyano) group at the 3-position of the oxaziridine ring is anticipated to significantly influence the molecule's reactivity and biological profile. The electron-withdrawing nature of the nitrile group can enhance the electrophilicity of the ring carbon and potentially modulate the stability and reactivity of the oxaziridine moiety.

While the broader class of oxaziridines has been extensively studied, the synthesis and properties of this compound analogs are less documented. This guide aims to consolidate the available information, provide detailed synthetic methodologies, and explore the potential therapeutic applications of this intriguing class of compounds.

Synthesis of Substituted this compound Analogs

The primary route for the synthesis of this compound analogs involves the photochemical rearrangement of corresponding 2-cyano-1-pyrroline 1-oxides. This intramolecular cyclization process is a key method for accessing the strained oxaziridine ring system bearing a cyano group.

General Synthetic Pathway: Photochemical Rearrangement

The synthesis begins with the preparation of substituted 2-cyano-1-pyrroline 1-oxides, which then undergo photolysis to yield the desired this compound analogs.

Caption: General synthetic scheme for oxaziridine-3-carbonitriles.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of related heterocyclic compounds and should be adapted and optimized for specific target analogs.

Protocol 2.2.1: Synthesis of 2-Cyano-1-pyrroline 1-oxides (Precursors)

The synthesis of the precursor 2-cyano-1-pyrroline 1-oxides can be achieved through various established methods, often involving the cyclization of appropriate acyclic precursors.

Protocol 2.2.2: Photochemical Rearrangement to Oxaziridine-3-carbonitriles

Warning: Photochemical reactions should be carried out in appropriate, well-shielded reactors. UV radiation is harmful.

-

Reaction Setup: A solution of the substituted 2-cyano-1-pyrroline 1-oxide in a suitable solvent (e.g., benzene, acetonitrile) is placed in a quartz photoreactor. The concentration should be optimized for efficient light absorption and to minimize side reactions.

-

Irradiation: The solution is irradiated with a UV lamp (e.g., medium-pressure mercury lamp) at a controlled temperature. The choice of wavelength may be critical to selectively excite the nitrone functionality.

-

Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the oxaziridine product.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system to isolate the desired this compound analog.

Physicochemical Properties

The physicochemical properties of substituted this compound analogs are crucial for their characterization and potential application. Key properties include melting point, solubility, and spectral data.

Quantitative Data Summary

The following table summarizes the available quantitative data for representative this compound analogs. Due to the limited literature on this specific class of compounds, data is sparse and further research is required to expand this dataset.

| Compound ID | Substituents | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) |

| 1 | R1=H, R2=CH₃ | C₅H₆N₂O | 110.11 | - | - | - |

| 2 | R1=Ph, R2=H | C₁₀H₈N₂O | 172.18 | - | - | - |

Chemical Reactivity and Properties

The reactivity of oxaziridine-3-carbonitriles is dictated by the strained three-membered ring and the electronic influence of the substituents. The N-O bond is susceptible to cleavage, allowing for the transfer of either the oxygen or the nitrogen atom to a variety of substrates.

Ring-Opening Reactions

The strained oxaziridine ring can undergo ring-opening reactions under various conditions, such as treatment with acid, base, or reducing agents. The cyano group at the 3-position is expected to influence the regioselectivity of these reactions.

Biological Properties and Potential Signaling Pathways

Direct studies on the biological activities of this compound analogs are limited. However, insights can be drawn from the well-characterized cyanoaziridine derivative, imexon. Imexon has demonstrated significant antitumor activity, and its mechanism of action is believed to involve the induction of oxidative stress.[1][2] It is plausible that this compound analogs could exhibit similar biological effects due to the presence of the reactive three-membered ring and the cyano group.

Proposed Mechanism of Action: Induction of Oxidative Stress

The proposed mechanism of action for this compound analogs is centered around their ability to induce oxidative stress within cancer cells, leading to apoptosis.[1][3][4] This hypothesis is based on the known activity of imexon.

Caption: Proposed signaling pathway for oxaziridine-3-carbonitriles.

Key Steps in the Proposed Signaling Pathway

-

Cellular Uptake and Thiol Depletion: The this compound analog enters the cell and reacts with intracellular thiols, such as glutathione (GSH).[1] This leads to a depletion of the cellular antioxidant pool.

-

Induction of Reactive Oxygen Species (ROS): The reduction in antioxidant capacity results in an accumulation of reactive oxygen species (ROS), leading to a state of oxidative stress.[1]

-

Endoplasmic Reticulum (ER) Stress: The increase in ROS can disrupt protein folding and processing in the endoplasmic reticulum, leading to ER stress.[4]

-

Mitochondrial Dysfunction: Oxidative stress can also damage mitochondria, leading to the release of pro-apoptotic factors.

-

Caspase Activation and Apoptosis: The culmination of these stress signals is the activation of caspase cascades, including caspase-8, which ultimately leads to programmed cell death (apoptosis).[1]

Future Directions and Conclusion

The synthesis and study of substituted this compound analogs represent a promising, yet underexplored, area of research. The development of efficient and diverse synthetic routes is crucial for accessing a wider range of these compounds. Further investigation into their physicochemical properties and reactivity will provide a deeper understanding of their chemical behavior.

The potential for these analogs to act as pro-oxidative anticancer agents, analogous to imexon, warrants significant further investigation. In vitro and in vivo studies are necessary to validate the proposed mechanism of action and to assess their therapeutic potential. The exploration of structure-activity relationships (SAR) will be critical in optimizing the potency and selectivity of these compounds for future drug development efforts.

References

- 1. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 2. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02271H [pubs.rsc.org]

- 4. 25-NB - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using Chiral Oxaziridine Reagents

To the Researcher: Extensive literature searches have revealed that chiral oxaziridine-3-carbonitrile reagents are not a recognized or established class of reagents in the field of asymmetric synthesis. Scientific databases and publications do not contain specific information regarding their synthesis, properties, or applications.

Therefore, this document provides comprehensive application notes and protocols for well-established and widely utilized chiral oxaziridine reagents, which are pivotal tools in modern asymmetric synthesis. The focus will be on N-sulfonyloxaziridines, particularly Davis's chiral reagents, and their application in enantioselective transformations, which are of significant interest to researchers, scientists, and professionals in drug development.

Introduction to Chiral Oxaziridine Reagents

Chiral oxaziridines are a class of three-membered heterocyclic compounds containing an oxygen-nitrogen bond. They are powerful, electrophilic oxidizing agents used for the stereoselective transfer of an oxygen or nitrogen atom to a variety of substrates. The inherent strain of the three-membered ring and the weak N-O bond contribute to their reactivity. In asymmetric synthesis, the chirality of the oxaziridine, typically derived from a chiral backbone or a chiral substituent on the nitrogen atom, allows for the enantioselective synthesis of chiral molecules.

The most prominent and widely used chiral oxaziridines are the N-sulfonyloxaziridines, developed by Franklin A. Davis and his coworkers. These reagents, often referred to as Davis's chiral reagents, are derived from camphor and are highly effective for the asymmetric α-hydroxylation of enolates, the oxidation of sulfides to sulfoxides, and other enantioselective oxygen-transfer reactions.[1]

Key Applications in Asymmetric Synthesis

The primary applications of chiral oxaziridine reagents in asymmetric synthesis include:

-

Asymmetric α-Hydroxylation of Carbonyl Compounds: The enantioselective introduction of a hydroxyl group at the α-position of ketones, esters, and amides is a fundamental transformation in organic synthesis, providing access to valuable chiral building blocks. Chiral N-sulfonyloxaziridines are the reagents of choice for this transformation.

-

Asymmetric Oxidation of Sulfides: The enantioselective oxidation of prochiral sulfides to chiral sulfoxides is another important application. Chiral sulfoxides are valuable intermediates in organic synthesis and are found in several biologically active molecules.

-

Asymmetric Amination: While less common than oxygen transfer, certain chiral oxaziridines can act as electrophilic aminating agents, enabling the enantioselective formation of C-N bonds.

Data Presentation: Asymmetric α-Hydroxylation of Ketone Enolates

The following table summarizes the quantitative data for the asymmetric α-hydroxylation of various ketone enolates using (+)-(camphorsulfonyl)oxaziridine.

| Entry | Ketone Substrate | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Propiophenone | LHMDS | THF | -78 | 95 | 96 | [1] |

| 2 | 2-Methyl-1-tetralone | LHMDS | THF | -78 | 88 | 98 | [1] |

| 3 | 2-Phenylcyclohexanone | LDA | THF | -78 | 92 | 95 (as trans) | [1] |

| 4 | 1-Indanone | NaHMDS | THF | -78 | 85 | 92 | [1] |

| 5 | 2-Methyl-1-indanone | LHMDS | THF | -78 | 90 | >99 | [1] |

LHMDS = Lithium hexamethyldisilazide; LDA = Lithium diisopropylamide; THF = Tetrahydrofuran; NaHMDS = Sodium hexamethyldisilazide.

Experimental Protocols

Protocol 4.1: Synthesis of (+)-(Camphorsulfonyl)oxaziridine

This protocol describes the synthesis of a widely used chiral N-sulfonyloxaziridine.

Materials:

-

(+)-(10-Camphorsulfonyl)imine

-

Potassium peroxymonosulfate (Oxone®)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of (+)-(10-camphorsulfonyl)imine (1.0 eq) in dichloromethane (5 mL/mmol) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

A solution of sodium bicarbonate (3.0 eq) in water (5 mL/mmol) is added to the flask.

-

The biphasic mixture is cooled to 0 °C in an ice bath.

-

Potassium peroxymonosulfate (Oxone®) (1.5 eq) is added portion-wise over 30 minutes with vigorous stirring.

-

The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (+)-(camphorsulfonyl)oxaziridine.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 4.2: Asymmetric α-Hydroxylation of a Ketone

This protocol provides a general procedure for the enantioselective α-hydroxylation of a ketone using (+)-(camphorsulfonyl)oxaziridine.

Materials:

-

Ketone (e.g., Propiophenone) (1.0 eq)

-

Lithium hexamethyldisilazide (LHMDS) (1.1 eq, 1.0 M solution in THF)

-

(+)-(Camphorsulfonyl)oxaziridine (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of the ketone (1.0 eq) in anhydrous THF (10 mL/mmol) is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

LHMDS solution (1.1 eq) is added dropwise via syringe over 10 minutes. The resulting enolate solution is stirred at -78 °C for 30 minutes.

-

A solution of (+)-(camphorsulfonyl)oxaziridine (1.2 eq) in anhydrous THF (5 mL/mmol) is added dropwise to the enolate solution at -78 °C.

-

The reaction mixture is stirred at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution at -78 °C.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude α-hydroxy ketone is purified by column chromatography on silica gel. The enantiomeric excess (ee%) is determined by chiral HPLC analysis.

Mandatory Visualizations

Caption: Synthesis of Davis's Chiral Oxaziridine Reagent.

Caption: Mechanism of Asymmetric α-Hydroxylation.

Caption: Experimental Workflow for Asymmetric Hydroxylation.

References

Application Notes and Protocols for Amine Synthesis using Oxaziridines

For Researchers, Scientists, and Drug Development Professionals

Introduction